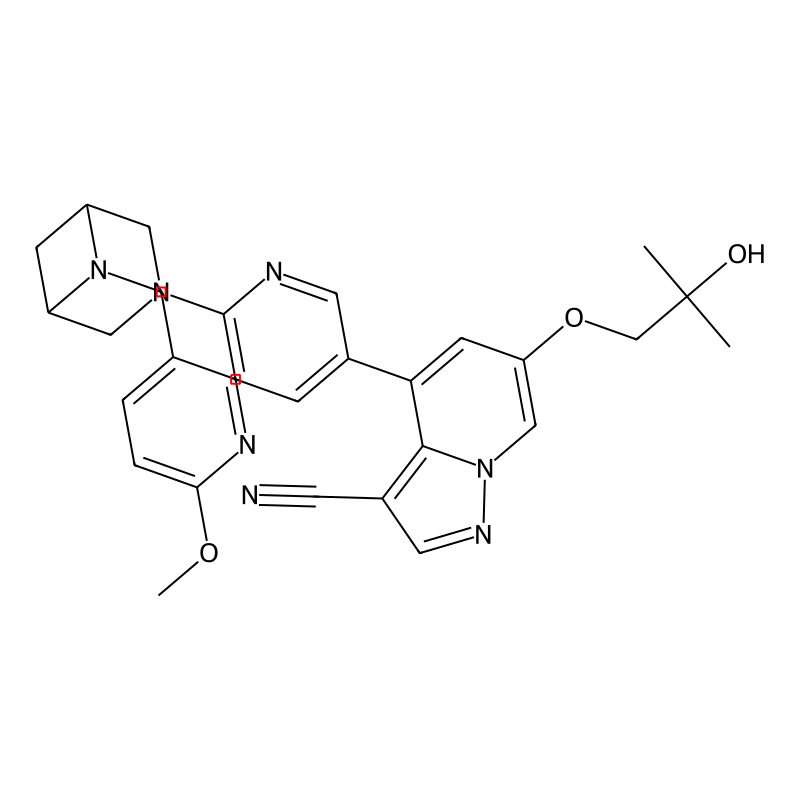

Selpercatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

selpercatinib LOXO-292 discovery and development

Drug Profile & Quantitative Data

Table 1: Core Profile of Selpercatinib (LOXO-292)

| Attribute | Description |

|---|---|

| Drug Name | This compound (development code: LOXO-292) [1] [2] |

| Mechanism of Action | Potent and highly selective inhibitor of the Rearranged during Transfection (RET) kinase [1] [2] |

| Development Rationale | To target cancers driven by genomic alterations in RET (oncogene addiction), including fusions and activating point mutations [2] |

| Key Differentiator | Designed to inhibit native RET signaling and anticipated acquired resistance mechanisms [2] |

Table 2: Preclinical and Clinical Quantitative Data

| Data Category | Specific Findings |

|---|---|

| Preclinical Efficacy (Cell Proliferation Inhibition) | Strong inhibition in various RET-altered cancer cell lines (RET-mutant Medullary Thyroid Cancer (MTC), RET fusion-positive papillary thyroid cancer, and Non-Small Cell Lung Cancer (NSCLC)) [1]. |

| Preclinical Efficacy (In Vivo Models) | Induced tumor regression in RET fusion-positive and RET-mutant murine models, including models with the V804M gatekeeper mutation; significantly prolonged survival in a mouse model of intracranial RET fusion-positive cancer [1]. |

| Clinical Efficacy (LIBRETTO-001 Trial) | - Heavily Pretreated NSCLC: 68% Objective Response Rate (ORR) (n=105) [2].

- Treatment-Naïve NSCLC: 85% ORR (n=34) [2].

- Central Nervous System (CNS) Activity: 91% CNS ORR in patients with brain metastases [2]. | | Clinical Pharmacokinetics | - Dose-proportional exposure (20-240 mg twice daily) [1].

- Steady-state achieved after ~7 days [1].

- Mean absolute bioavailability: 73% [1].

- Half-life (t½): 32 hours [1].

- Primary metabolism via cytochrome P450 (CYP) 3A4 [1]. |

Key Experiments and Protocols

Key experiments from recent studies illustrate the validation of this compound's efficacy and investigations into resistance mechanisms.

1. In Vitro Cell Viability and Dose-Response Assays

- Objective: To determine the potency of this compound and generated resistance models.

- Protocol:

- Cell Lines: Use RET-altered cancer cell lines (e.g., LC-2/ad for NSCLC with CCDC6-RET fusion, TPC-1 for thyroid cancer) and establish resistant sublines (e.g., BluR, LoxoR) by long-term exposure to increasing doses of BLU-667 or this compound over approximately 6 months [3].

- Dosing: Treat cells with a range of drug concentrations (e.g., 0.1 nM to 10 μM) [3].

- Viability Measurement: After a set incubation period (e.g., 6 days), assess viability using assays like the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP. Results are used to calculate IC₅₀ values [3].

2. In Vivo Xenograft Mouse Models

- Objective: To evaluate the antitumor efficacy of this compound in a live animal model.

- Protocol:

- Model Generation: Implant immunodeficient mice with RET-driven cancer cells (e.g., Ba/F3-KIF5B-RETG810C) or patient-derived tumor fragments [4] [3].

- Dosing: Once tumors are established, randomize mice into groups. Treat with vehicle control, this compound, or a comparator drug via oral gavage at a specific dose (e.g., 160 mg twice daily for this compound mimics the human RP2D) [4] [5].

- Endpoint Measurement: Monitor tumor volume and body weight regularly. Calculate tumor growth inhibition and statistically compare treated groups to the control group [4].

3. Western Blot (Immunoblot) Analysis

- Objective: To confirm target engagement and analyze changes in signaling pathways.

- Protocol:

- Cell Lysis: Lyse cells or homogenize tumor tissues using RIPA buffer [3].

- Protein Separation and Transfer: Separate proteins by molecular weight using SDS-PAGE gel electrophoresis and transfer them to a nitrocellulose membrane [3].

- Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., against RET, phospho-RET, EGFR, phospho-EGFR, ERK) followed by HRP-conjugated secondary antibodies [3].

- Detection: Use chemiluminescence to visualize and quantify protein levels and phosphorylation status, demonstrating pathway inhibition [3].

Resistance Mechanisms and Next-Generation Development

A significant area of research involves overcoming resistance to RET inhibitors like this compound.

- On-target mutations (e.g., RET G810) can emerge, reducing the drug's effectiveness [4].

- Off-target resistance often involves bypass signaling pathways. A key mechanism is the hyperactivation of the EGFR pathway, driven by reprogramming of the AP-1 transcription factor complex, which upregulates EGFR expression [3]. This has been observed in resistant cell lines and patient tumor biopsies [3].

Therapeutic Strategy to Overcome Resistance

- Combination Therapy: Preclinical studies show that combining a RET inhibitor (this compound or pralsetinib) with an EGFR inhibitor (e.g., afatinib, osimertinib) has synergistic antitumor activity and can resensitize resistant cells in vitro and in vivo [3].

- Next-Generation RET Degraders: PROTACs (Proteolysis Targeting Chimeras) like RD-23 are under investigation. RD-23 is an orally bioavailable RET degrader based on this compound. It induces degradation of mutant RET proteins (e.g., RET G810C) via the ubiquitin-proteasome system, showing superior antitumor effects compared to this compound in xenograft models harboring the resistance mutation [4].

Research Models and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflow based on the research contexts.

RET signaling pathway and this compound mechanism of action.

Experimental workflow for investigating resistance and combination therapy.

References

- 1. - LOXO : A Promising RET Inhibitor with Strong Anti-Tumor Effects... 292 [chemicalbook.com]

- 2. Lilly Announces Positive Results for this compound ( LOXO - 292 )... [investor.lilly.com]

- 3. AP1-mediated reprogramming of EGFR expression triggers resistance... [jeccr.biomedcentral.com]

- 4. of a Selective and Orally Bioavailable RET Degrader with... Discovery [pubmed.ncbi.nlm.nih.gov]

- 5. Prompts Dramatic Response in RET Fusion-Positive... This compound [targetedonc.com]

selpercatinib RET kinase inhibitor mechanism of action

Molecular Mechanism of Action and Selectivity

Selpercatinib (formerly LOXO-292) is an ATP-competitive small molecule that binds to the RET kinase domain, inhibiting its catalytic activity. [1] [2]

- RET-Driven Oncogenesis: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Oncogenic activation occurs through chromosomal rearrangements (creating RET fusion proteins) or point mutations, leading to constitutive dimerization, autophosphorylation, and uncontrolled activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion. [1] [2] [3]

- Precision Targeting: this compound was specifically designed for high potency against a broad spectrum of RET alterations, including wild-type RET, fusion proteins (e.g., CCDC6-RET, KIF5B-RET), and multiple point mutations (e.g., V804M/L gatekeeper and M918T mutations). [1] [4] [3] It demonstrates nanomolar half-maximal inhibitory concentration (IC50) values against various RET genotypes, as shown in the table below.

Table: In Vitro Potency (IC50) of this compound Against RET Alterations

| RET Alteration | Reported IC50 (nM) | Context / Assay |

|---|---|---|

| Various RET genotypes (range) | 0.92 - 67.8 nM | Biochemical/cellular assays [1] |

| Wild-type RET | Low nanomolar | Enzyme assay [3] |

| RET V804M/L (Gatekeeper mutations) | 2.18 - 2.65 nM | Enzyme assay (for next-gen inhibitor BYS10) [3] |

| RET G810R/S (Solvent-front mutations) | 0.01 - 3.47 nM | Enzyme assay (for next-gen inhibitor BYS10) [3] |

- Kinase Selectivity: A key feature of this compound is its high selectivity for RET over other kinases. In preclinical profiling, it was found to be >250 times more selective for RET than 98% of approximately 300 other kinases tested. [4] However, at clinically achievable concentrations, it can also inhibit VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, which may contribute to its toxicity profile. [1] [4]

The mechanism of this compound action and key resistance pathways can be visualized in the following signaling pathway:

Figure 1: this compound inhibits RET-driven oncogenic signaling. The diagram also shows two established resistance mechanisms: on-target RET mutations and off-target pathway activation.

Key Experimental Models and Protocols

The efficacy and resistance mechanisms of this compound have been characterized using standardized in vitro and in vivo models.

In Vitro Cellular Assays

Cell Proliferation/Viability (WST) Assay: This tetrazolium salt-based assay is widely used to determine the anti-proliferative effects of this compound. The typical protocol involves:

- Cell Lines: Using RET-altered cancer cell lines, such as TPC-1 and CUTC48 (papillary thyroid carcinoma with CCDC6-RET fusion). [5]

- Procedure: Seeding cells in plates, treating with a concentration gradient of this compound for a defined period (e.g., 72 hours), adding the WST reagent, and measuring the absorbance to determine cell viability. [5]

- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using software like GraphPad Prism for curve fitting. [5] For example, the IC50 for parental TPC-1 cells is approximately 3 nM, while acquired resistance (TPC-1/SELR) or de novo resistant lines (CUTC48) show IC50 values >100 nM. [5]

Western Blot Analysis: This method validates the compound's mechanism by confirming inhibition of RET phosphorylation and downstream signaling proteins.

- Protein Extraction: Lysing cells after this compound treatment.

- Electrophoresis & Transfer: Separating proteins (e.g., 10 μg per lane) by SDS-PAGE and transferring to a membrane. [5]

- Antibody Probing: Incubating with primary antibodies against targets like p-RET, p-ERK, p-AKT, p-mTOR, and their total protein counterparts, followed by HRP-conjugated secondary antibodies. [5]

- Detection: Visualizing protein bands using chemiluminescence and quantifying band intensity with software such as ImageJ. [5]

In Vivo Efficacy Models

- Xenograft Mouse Models: These models assess the anti-tumor activity of this compound in a living organism.

- Model Generation: Immunocompromised mice (e.g., B-NDG, NOD SCID) are subcutaneously injected with RET-altered cancer cells (e.g., Ba/F3 cells engineered to express KIF5B-RET fusions, with or without resistance mutations). [3]

- Dosing: Once tumor volumes reach a predefined size (e.g., 80-120 mm³), mice are randomized into groups and treated with vehicle or this compound via oral gavage, typically at 160 mg/kg twice daily. [1] [3]

- Endpoint Measurement: Tumor volumes are calculated regularly using the formula: L × W² / 2. [3] The primary efficacy endpoint is often Percent Tumor Growth Inhibition (TGI%).

Mechanisms of Resistance and Next-Generation Inhibitors

Despite its efficacy, tumors often develop resistance to this compound. The primary mechanisms identified are:

- On-target (RET-dependent) Resistance: This occurs due to secondary mutations in the RET kinase domain that impair drug binding. The most common are solvent-front mutations (e.g., G810C/S/R), which are frequently observed after treatment with selective RET inhibitors. [5] [2] [3] Gatekeeper mutations (e.g., V804L/M) can also confer resistance. [2] [3]

- Off-target (RET-independent) Resistance: This involves the activation of alternative signaling pathways that bypass RET inhibition. Research has shown that activation of the AKT-mTOR pathway can drive resistance in some thyroid cancer models, even when RET phosphorylation is suppressed. [5] Mutations in other genes like KRAS, NRAS, or BRAF have also been reported. [5]

To address these challenges, especially solvent-front mutations, next-generation RET inhibitors like BYS10 are in development. As shown in the table below, BYS10 demonstrates superior potency in preclinical models against these resistant mutations.

Table: Preclinical Comparison of this compound and BYS10 in Xenograft Models

| Xenograft Model | Treatment (Dose) | Tumor Growth Inhibition (TGI%) |

|---|---|---|

| Ba/F3-KIF5B-RET | This compound (3 mg/kg) | 57.06% [3] |

| BYS10 (3 mg/kg) | 78.45% [3] | |

| Ba/F3-KIF5B-RET-V804L | This compound (3 mg/kg) | 79.48% [3] |

| BYS10 (3 mg/kg) | 94.67% [3] | |

| Ba/F3-KIF5B-RET-G810R | This compound (10 mg/kg) | 35.37% [3] |

| BYS10 (10 mg/kg) | 65.96% [3] | |

| Ba/F3-KIF5B-RET-G810S | This compound (10 mg/kg) | 82.15% [3] |

| BYS10 (10 mg/kg) | 112.59% (Tumor Regression) [3] |

Clinical Pharmacokinetics and Safety

Understanding the clinical profile of this compound is critical for its application.

- Pharmacokinetics: After a 160 mg twice-daily oral dose, this compound reaches a median time to maximum concentration (Tmax) of 2 hours, with an absolute bioavailability of 73%. [1] It has a large volume of distribution (191 L), is 97% protein-bound, has a half-life of 32 hours, and is primarily metabolized by the liver enzyme CYP3A4. [1]

- Safety Profile: While more selective than multi-kinase inhibitors, this compound has a defined safety profile requiring monitoring. Table: Key Clinical Safety Information for this compound | Adverse Event | Incidence (Grade 3-4) | Management Recommendations | | :--- | :--- | :--- | | Increased ALT/AST | 10-12% [4] [6] | Monitor at baseline, every 2 weeks for first 3 months, then monthly. [4] | | Hypertension | 20% [4] | Control BP before initiation; monitor after 1 week, then at least monthly. [4] | | QTc Prolongation | 4.8-9% [4] [6] | Monitor ECG and electrolytes at baseline and periodically during treatment. [4] | | Hemorrhagic Events | 3% [4] | Permanently discontinue for severe or life-threatening hemorrhage. [4] | | Hypersensitivity | 1.9% [4] | Withhold drug, administer corticosteroids; upon resolution, resume at reduced dose. [4] |

Future Research Directions

The field continues to evolve to overcome the limitation of resistance. Key research directions include:

- Novel Inhibitor Design: Developing next-generation inhibitors (e.g., BYS10, TPX-0046) with optimized binding modes to target resistance mutations, particularly G810 solvent-front variants. [2] [3]

- Rational Combination Therapies: Preclinical evidence suggests that combining this compound with an mTOR inhibitor (e.g., everolimus) can overcome AKT-mTOR pathway-mediated resistance. [5] Other strategies include combinations with EGFR or MDM2 inhibitors. [2]

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. Overcoming resistance in RET-altered cancers through ... [sciencedirect.com]

- 3. BYS10, a novel selective RET inhibitor, exhibits potent ... [frontiersin.org]

- 4. Role of RET & Mechanism | Retevmo® ( of ) | HCP Action this compound [retevmo.lilly.com]

- 5. Activation of the AKT-mTOR pathway confers this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. for this compound fusion-positive non-small cell lung cancer RET [australianprescriber.tg.org.au]

RET Signaling Biology and Oncogenic Activation

The RET (Rearranged during Transfection) gene encodes a receptor tyrosine kinase (RTK) that is crucial for the development of the kidneys and enteric nervous system [1] [2]. Its activation mechanism is distinct from other RTKs.

- Canonical Signaling Pathway: RET activation requires the formation of a tripartite complex. Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) first bind to a GDNF family receptor-α (GFRα) coreceptor. This GFL-GFRα complex then induces RET homodimerization, leading to trans-autophosphorylation of key tyrosine residues in its intracellular domain [3] [2]. This phosphorylation recruits adaptor proteins and activates downstream pro-survival and proliferation pathways, primarily RAS/MAPK/ERK and PI3K/AKT, as well as JAK/STAT and PLCγ cascades [2].

- Mechanisms of Oncogenic Activation: Aberrant, constitutive RET activation in cancers occurs through two primary genetic alterations [1] [4]:

- Gene Rearrangements and Fusions: Intra- or inter-chromosomal rearrangements fuse the 3' kinase-domain-encoding region of RET to the 5' end of various heterologous partner genes (e.g., CCDC6, NCOA4, KIF5B). The protein dimerization domains provided by the partner genes lead to ligand-independent activation [1]. These fusions are dominant in papillary thyroid carcinoma (PTC) and are found in 1-2% of non-small cell lung cancers (NSCLC) [4] [3].

- Point Mutations: Specific missense mutations (e.g., M918T) cause constitutive kinase activation by altering the extracellular cysteine-rich domain, transmembrane domain, or intracellular kinase domain [1]. These are found in >95% of hereditary and ~50% of sporadic medullary thyroid carcinoma (MTC) cases [4] [3].

The diagram below illustrates the core RET signaling pathway and its primary downstream cascades.

RET signaling pathway. GFL-GFRα complex binding induces RET dimerization, autophosphorylation, and activation of downstream cascades driving oncogenic processes.

RET Alterations and Targeted Therapeutics

RET alterations are present in multiple tumor types, driving a tumor-agnostic approach to therapy. The table below summarizes the key RET-altered cancers and associated targeted agents.

| Cancer Type | Frequency of RET Alteration | Common Alteration Types | Associated Targeted Therapies |

|---|---|---|---|

| Medullary Thyroid Cancer (MTC) | >95% (hereditary); 40-70% (sporadic) [4] [3] | Point mutations (e.g., M918T, C634) [3] | Selpercatinib, Pralsetinib, Cabozantinib, Vandetanib [5] [3] |

| Papillary Thyroid Cancer (PTC) | 5-20% [4] | Gene fusions (e.g., CCDC6-RET, NCOA4-RET) [1] [3] | This compound, Pralsetinib [3] |

| Non-Small Cell Lung Cancer (NSCLC) | 1-2% [4] [3] | Gene fusions (e.g., KIF5B-RET) [1] [3] | This compound, Pralsetinib (FDA-approved) [3] [2] |

| Other Solid Cancers | <1% [4] | Fusions & mutations (e.g., in breast, colorectal) [3] [2] | This compound, Pralsetinib (in clinical trials) |

- Multikinase Inhibitors (MKIs): Drugs like cabozantinib and vandetanib were the first to be used. They inhibit RET along with other kinases (VEGFR2, EGFR, etc.), which led to modest response rates and significant off-target toxicities due to VEGFR inhibition [1] [3].

- Selective RET Inhibitors: The development of highly potent This compound (LOXO-292) and pralsetinib (BLU-667) represents a major advance. These agents have demonstrated high response rates, improved safety profiles, and central nervous system activity in clinical trials, leading to their FDA approval for RET-altered NSCLC and thyroid cancers [5] [3].

Experimental Workflow for RET Analysis

For researchers characterizing RET in tumors, a standard workflow involves sample processing, genetic analysis, and data interpretation. The following diagram and protocol detail this process.

Workflow for RET genetic analysis in tumor samples from tissue processing to clinical report.

Detailed Methodology: Cancer Hotspot Panel via NGS [5]

Sample Selection and DNA Extraction:

- Select FFPE (Formalin-Fixed, Paraffin-Embedded) tumor blocks with the largest available tumor mass. This can include samples from the primary tumor, lymph node metastases, and distant metastases to assess heterogeneity [5].

- Isolate DNA using a dedicated kit (e.g., GeneRead DNA FFPE kit, Qiagen). Assess DNA quality and amplifiability using quantitative PCR targeting a reference gene like RNaseP.

Library Preparation and Sequencing:

- Use a targeted NGS panel (e.g., Ion AmpliSeq Cancer Hotspot Panel v2) to prepare sequencing libraries. This panel covers hotspot regions of 50 oncogenes and tumor suppressor genes, including RET, KRAS, and HRAS [5].

- Perform sequencing on a platform such as the Ion Torrent PGM system (Thermo Fisher Scientific).

Data Analysis and Interpretation:

- Process raw sequencing data using the Torrent Suite software and a secondary analysis tool like ION REPORTER for variant calling.

- Annotate all detected variants by comparing them to genomic databases:

- ClinVar: For clinical significance of variants.

- COSMIC (Catalogue of Somatic Mutations in Cancer): To determine if a variant is a known, recurrent cancer-associated mutation [5].

- Report variants with their allele frequency, coverage, and predicted functional impact (e.g., using SIFT, PolyPhen-2).

Research Implications and Future Directions

Tumor Heterogeneity: A key consideration is whether the RET mutation is homogenous across the primary tumor and all metastatic sites. One study performing Cancer Hotspot Panel analysis on a sporadic MTC case found the same RET mutation in the primary tumor, lymph node metastasis, and distant liver metastasis, suggesting that a biopsy from any of these sites could be sufficient for guiding therapy in some cases [5]. However, larger studies are needed to confirm this finding.

Drug Resistance: As with other targeted therapies, acquired resistance to selective RET inhibitors is inevitable. Known mechanisms include the emergence of secondary RET mutations (e.g., RET G810R/S/C) and the activation of bypass signaling pathways (e.g., via KRAS or MET amplification) [3]. Research is focused on developing next-generation RET inhibitors (e.g., BOS172738, TPX-0046) and rational combination therapies to overcome resistance [3].

Tumor-Agnostic Therapy: Given that RET alterations are actionable drivers across multiple cancer types, there is an ongoing paradigm shift towards treating tumors based on their molecular profile rather than their tissue of origin. The success of selective RET inhibitors is enabling this new approach [4].

References

- 1. Targeting RET-driven cancers: lessons from evolving ... [pmc.ncbi.nlm.nih.gov]

- 2. RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. A comprehensive overview of the relationship between ... [frontiersin.org]

- 4. Four decades of the RET gene: From discovery to tumor ... [sciencedirect.com]

- 5. Next-Generation Sequencing Reveals the Potential Role of ... [pmc.ncbi.nlm.nih.gov]

selpercatinib in vivo efficacy RET mutant xenograft models

In Vivo Efficacy in RET-Driven Xenograft Models

| Tumor Model (Cell Line) | RET Alteration Type | Treatment & Dose | Tumor Growth Inhibition (TGI%) | Citation |

|---|

| Ba/F3-KIF5B-RET | Fusion (Wild-type) | Selpercatinib (3 mg/kg, BID) BYS10 (3 mg/kg, BID) | 57.06% 78.45% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET-V804L | Gatekeeper Mutation | this compound (3 mg/kg, BID) BYS10 (3 mg/kg, BID) | 79.48% 94.67% (P < 0.05) | [1] [2] | | Ba/F3-KIF5B-RET-G810R | Solvent-Front Mutation | this compound (10 mg/kg, BID) BYS10 (10 mg/kg, BID) | 35.37% 65.96% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET-G810S | Solvent-Front Mutation | this compound (10 mg/kg, BID) BYS10 (10 mg/kg, BID) | 82.15% 112.59% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET(L730I) | Roof Mutation | this compound (16 mg/kg, BID) Pralsetinib (40 mg/kg, QD) | Caused tumor regression No significant inhibition | [3] |

Experimental Methodologies

The data in the table above were generated using standardized, rigorous preclinical protocols. Here are the key methodological details:

- Model Establishment: Studies used immunodeficient mice (e.g., B-NDG, NPSG, NOD SCID) subcutaneously injected with Ba/F3 cells engineered to express human RET fusions or mutations [1] [2]. These models are a mainstay for evaluating the efficacy of targeted therapies.

- Dosing Regimen: Treatment began once the average tumor volume reached 80-120 mm³. Mice were randomly grouped and drugs were administered orally, typically twice daily (BID), for 11-19 consecutive days [1] [2]. This compound was often used as the primary benchmark for comparison.

- Efficacy Endpoint: The primary efficacy metric was Tumor Growth Inhibition (TGI%), calculated using the formula: ( \text{TGI%} = (1 - \frac{\text{Tumor Volume Change of Treatment Group}}{\text{Tumor Volume Change of Control Group}}) \times 100% ). A TGI% over 100% indicates tumor regression [1] [2].

- Mechanism Validation: Potent suppression of RET phosphorylation by BYS10 was confirmed via Western blot analysis. Furthermore, molecular docking studies explained its superior activity against G810 mutations by demonstrating an optimized binding mode that mitigates steric clashes caused by the mutation [1] [2].

RET Signaling and Inhibitor Resistance Mechanisms

Oncogenic RET alterations lead to ligand-independent activation, driving tumor growth. A key challenge is the emergence of on-target resistance mutations that impair drug binding.

RET signaling and common resistance mutations. G810 mutations confer strong resistance to both this compound and pralsetinib, while L730 mutations are primarily resistant to pralsetinib [3] [4].

Research Implications and Future Directions

- Resistance Landscape: Resistance to this compound is often mediated by on-target mutations like G810 or off-target mechanisms such as MET amplification or activation of alternative pathways (e.g., RAS/MAPK) that bypass RET inhibition [4].

- Next-Generation RET Inhibitors: The superior efficacy of BYS10 and EP0031 against solvent-front mutations in preclinical models establishes them as promising third-generation RET inhibitors designed to overcome these resistance challenges [1] [5].

- Alternative Modalities: Beyond traditional inhibitors, emerging strategies like targeted protein degradation are being explored. Heterobifunctional degraders can eliminate the RET protein itself, showing preclinical efficacy against various mutants, including G810R, offering a potential future avenue to circumvent resistance [6].

References

- 1. BYS10, a novel selective RET inhibitor, exhibits potent ... [frontiersin.org]

- 2. BYS10, a novel selective RET inhibitor, exhibits potent ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The L730V/I RET roof mutations display different activities ... [nature.com]

- 4. The evolution of RET inhibitor resistance in RET-driven ... [nature.com]

- 5. RET Highlights - 2025 American Society of Clinical ... [happylungsproject.org]

- 6. Discovery of an orally bioavailable, CNS active pan-mutant ... [pubs.rsc.org]

selpercatinib pharmacodynamics QTc interval effects

Mechanism of Action and Pharmacodynamics

Selpercatinib is a highly selective adenosine triphosphate (ATP)-competitive small-molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase [1] [2]. Its primary mechanism involves binding to the ATP-binding pocket of the RET protein, thereby inhibiting its enzymatic activity. This action blocks autophosphorylation and disrupts downstream signaling pathways, notably the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation in RET-driven cancers [2].

A key feature of this compound is its high specificity for RET over other kinases, which is thought to contribute to a more favorable safety profile compared to earlier, less selective multi-kinase inhibitors. However, at clinically relevant concentrations, it can also inhibit VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3 [1]. The pharmacodynamic effects observed—such as tumor shrinkage in RET-altered cancers—are a direct consequence of this targeted inhibition [3].

QTc Prolongation: Risk and Clinical Data

QTc prolongation is a identified and important risk in patients treated with this compound. The following table summarizes the key clinical safety information and recommended monitoring strategies based on the product monograph and professional guidelines [4] [5].

| Aspect | Details |

|---|---|

| Risk Identification | Known to cause QT interval prolongation [4] [5]. |

| Baseline Assessment | Assess ECG (QT interval), electrolyte levels (potassium, magnesium, calcium), and TSH concentrations prior to initiation [4]. |

| Ongoing Monitoring | Periodically monitor ECG and electrolytes during therapy, adjusting frequency based on patient-specific risk factors [4]. |

| Dosage Modification for Toxicity | Grade 3 QTc prolongation: Withhold therapy; resume at a reduced dose upon improvement. Grade 4 QTc prolongation: Permanently discontinue therapy [4]. |

The mechanism by which this compound prolongs the QT interval is consistent with that of many other small-molecule drugs. It is primarily attributed to the unintended blockade of the rapid delayed rectifier potassium current (IKr) in the heart's ventricular myocytes [6] [7]. This current is mediated by the hERG (KCNH2) potassium channel. Drug binding to this channel reduces the outward flow of potassium ions during phase 3 of the cardiac action potential, thereby delaying repolarization and manifesting as a prolonged QT interval on an electrocardiogram (ECG) [6] [7].

The relationship between this cellular mechanism and the associated clinical risk of Torsades de Pointes (TdP) is illustrated below.

Relationship between this compound, QT prolongation, and Torsades de Pointes (TdP) risk.

Clinical Management and Risk Mitigation

Managing the risk of QTc prolongation involves a structured protocol spanning pre-treatment, ongoing monitoring, and toxicity management [4] [5].

Pretreatment Screening & Risk Assessment: A comprehensive baseline evaluation is critical. This includes a 12-lead ECG to measure the QTc interval, along with blood tests for potassium, magnesium, calcium, and TSH levels. Any electrolyte abnormalities must be corrected before initiating therapy. Patients with congenital long QT syndrome, significant bradyarrhythmias, or heart failure require extra caution [4] [5] [7].

Dosage Modification for Toxicity: The product monograph provides clear guidance for managing QT prolongation [4]:

- Grade 3 (QTcF >500 ms): Withhold this compound until QTcF returns to <470 ms or baseline. Resume treatment at a reduced dose level.

- Grade 4 (Often associated with arrhythmias): Permanently discontinue this compound.

Concomitant Medication Review: A crucial preventative step is reviewing the patient's complete medication list. Concomitant use of other drugs known to prolong the QT interval (e.g., certain antibiotics, antidepressants, and antiarrhythmics) should be avoided, as the effects can be additive [7].

Summary

This compound is a targeted therapy with a defined risk of QTc prolongation mediated through hERG channel blockade. Its clinical management necessitates strict adherence to baseline screening, periodic monitoring, and predefined dose-modification protocols to mitigate the risk of serious arrhythmias.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound (Retevmo) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 5. Retsevmo 40 mg hard capsules - Summary of Product Characteristics... [medicines.org.uk]

- 6. Drug-induced QT interval prolongation - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 7. Drug-induced QT prolongation [en.wikipedia.org]

RET fusion positive NSCLC thyroid cancer prevalence

Molecular Biology of RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase. Oncogenic RET fusions are the primary alteration in NSCLC, creating chimeric proteins that constitutively activate the RET kinase domain without ligand binding, leading to uncontrolled cell growth and survival [1] [2].

The diagram below illustrates the canonical RET signaling pathway and how targeted inhibitors work.

RET signaling pathway and inhibitor mechanism. GDNF/GFRα binding induces RET dimerization and autophosphorylation at tyrosine residues (Y), recruiting adaptor proteins to activate downstream oncogenic pathways. Selective RET inhibitors bind the kinase domain to block signaling.

Current Therapeutic Landscape & Clinical Data

Selective RET inhibitors are the preferred first-line therapy for metastatic RET-fusion-positive NSCLC and are also approved for RET-altered thyroid cancers [2] [3]. The following table summarizes key efficacy data for these agents.

| Therapeutic Agent | Study / Phase | Patient Population | Overall Response Rate (ORR) | Key CNS Activity Notes |

|---|---|---|---|---|

| This compound | Approved based on LIBRETTO-001 [3] | RET-fusion+ NSCLC | High activity cited [3] | Active against brain metastases [3] |

| Pralsetinib | ARROW (Phase 1/2) [4] | RET-fusion+ NSCLC (n=281) | 70% [4] | Data supports CNS activity [3] |

| EP0031 (next-gen) | Phase 1 [4] | SRI-pretreated NSCLC (n=14) | 42% [4] | Complete resolution in several pts [4] |

| BYS10 | Phase I/II [4] | RET-fusion+ NSCLC (n=30) | 60% [4] | One intracranial complete response [4] |

| BOS172738 | Phase I [5] | RET-fusion+ NSCLC | 28% [5] | Activity in pts with brain metastases [5] |

Recommended Experimental & Diagnostic Protocols

Detection of RET Fusions

- Recommended Method: RNA-based Next-Generation Sequencing (NGS) is the first choice for its high sensitivity, specificity, and ability to identify unknown fusion partners [2].

- Alternative Methods: DNA-based NGS, fluorescence in situ hybridization (FISH), and reverse transcription polymerase chain reaction (RT-PCR) can be used, but with limitations in detecting novel fusions or requiring preselected primers [2].

- Sample Type: Testing can be performed on tumor tissue or via liquid biopsy using circulating tumor DNA (ctDNA), with the latter being less invasive but potentially less sensitive in cases of low disease burden [2].

Preclinical Functional Validation

For characterizing novel RET fusions (e.g., DCTN1-RET), a standard workflow involves [6]:

- Generation of Expression Constructs: Clone the identified fusion cDNA into mammalian expression vectors.

- Site-Directed Mutagenesis: Create deletion mutants (e.g., lacking the coiled-coil domain) to probe the mechanism of dimerization and activation.

- Cell-Based Assays:

- Immunoblotting: Analyze phosphorylation of RET and key downstream effectors (ERK, AKT) in stable cell lines to confirm pathway activation.

- Native PAGE: Assess ligand-independent dimerization capacity of the fusion protein.

- Proliferation Assays: Measure the dependency of cell growth on the RET fusion and its sensitivity to RET inhibitors (e.g., GI50 determination).

References

- 1. RET signaling pathway and RET inhibitors in human cancer [pmc.ncbi.nlm.nih.gov]

- 2. RET Fusion-Positive Non-small Cell Lung Cancer [pmc.ncbi.nlm.nih.gov]

- 3. Patients – RETpositive [retpositive.org]

- 4. RET Highlights - 2025 American Society of Clinical ... [happylungsproject.org]

- 5. BOS172738, a selective RET inhibitor, for the treatment of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of DCTN1-RET Fusion Through Coiled ... [ar.iiarjournals.org]

selpercatinib first approval FDA indications

Selpercatinib FDA Approval Timeline

| Approval Date | Indication Description | Population | Approval Type | Key Trial |

|---|---|---|---|---|

| Sep 2024 [1] | Advanced/Metastatic Medullary Thyroid Cancer (MTC) with a RET mutation | Adults & Pediatrics (≥2 years) | Traditional Approval | LIBRETTO-531 (Phase 3) |

| Jun 2024 [2] | Advanced/Metastatic RET fusion-positive Thyroid Cancer, RAI-refractory | Adults & Pediatrics (≥2 years) | Traditional Approval | LIBRETTO-001 (Phase 1/2) |

| May 2024 [3] [4] | Advanced/Metastatic RET-mutant MTC, RET fusion-positive Thyroid Cancer, and RET fusion-positive solid tumors | Pediatrics (≥2 years) | Accelerated Approval | LIBRETTO-121 (Phase 1/2) |

| Sep 2022 [5] [6] | Locally Advanced/Metastatic RET fusion-positive solid tumors (tumor-agnostic) | Adults | Accelerated Approval | LIBRETTO-001 (Phase 1/2) |

| May 2020 [7] | RET fusion-positive NSCLC, RET-mutant MTC, and RET fusion-positive Thyroid Cancer | Adults & Pediatrics (≥12 years) | Initial Accelerated Approval | LIBRETTO-001 (Phase 1/2) |

Efficacy Data from Pivotal Clinical Trials

The efficacy of this compound across its indications is demonstrated by the following data from key trials:

| Trial (Cancer Type) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |

|---|---|---|---|

| LIBRETTO-531 (MTC) [1] | Advanced/Metastatic RET-mutant MTC (vs. cabozantinib/vandetanib) | 69.4% (this compound) vs. 38.8% (Control) | Not Reached (this compound) |

| LIBRETTO-001 (Thyroid) [2] | Treatment-naive, RET fusion-positive Thyroid Cancer | 96% | Not Reached |

| LIBRETTO-001 (Thyroid) [2] | Previously treated, RET fusion-positive Thyroid Cancer | 85% | 26.7 months |

| LIBRETTO-001 (Tumor-Agnostic) [5] [6] | RET fusion-positive solid tumors (excluding NSCLC/Thyroid) | 44% | 24.5 months |

| LIBRETTO-121 (Pediatric Solid Tumors) [3] [4] | Pediatric patients with RET-altered solid tumors | 48% | Not Reached (92% at 12 months) |

Detailed Experimental Protocols

For researchers, the core methodologies of the pivotal trials are outlined below:

LIBRETTO-001 (Phase 1/2) [5] [8]:

- Design: International, multi-cohort, open-label, single-arm trial.

- Patients: Enrolled patients with advanced solid tumors harboring RET gene fusions or mutations.

- Intervention: Oral this compound at 160 mg twice daily (or 120 mg for patients <50 kg) in 28-day cycles.

- Primary Endpoint: Overall Response Rate (ORR) as assessed by a Blinded Independent Central Review (BICR) using RECIST 1.1 criteria.

- Key Supportive Data: Duration of Response (DOR), Progression-Free Survival (PFS), and safety.

LIBRETTO-531 (Phase 3) [1] [9]:

- Design: Randomized, multicenter, open-label study.

- Patients: Patients with advanced or metastatic RET-mutant MTC with no prior kinase inhibitor treatment.

- Intervention: this compound (160 mg twice daily) vs. physician's choice of cabozantinib or vandetanib.

- Primary Endpoint: Progression-Free Survival (PFS) by BICR (RECIST 1.1).

- Stratification: Based on RET mutation type (M918T vs. other) and intended control treatment.

Mechanism of Action and Signaling Pathway

This compound is a highly selective and potent oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase [7]. The diagram below illustrates the disrupted signaling pathway.

This compound inhibits constitutively active RET kinase, blocking oncogenic signaling.

References

- 1. FDA approves this compound for medullary thyroid cancer [fda.gov]

- 2. FDA approves this compound for RET fusion-positive thyroid ... [fda.gov]

- 3. FDA Grants Accelerated Approval to this compound for ... [ons.org]

- 4. New Pediatric Indications for this compound [aacr.org]

- 5. FDA Approval Summary: this compound for the treatment of ... [pmc.ncbi.nlm.nih.gov]

- 6. Retevmo Receives New FDA Indication for Advanced Solid ... [oncpracticemanagement.com]

- 7. This compound: First Approval - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound in RET fusion-positive ... [ecancer.org]

- 9. FDA Approves this compound for RET Fusion–Positive ... [onclive.com]

Selpercatinib's Binding Mode and Key Resistance Mutations

Selpercatinib is a first-in-class, highly selective RET kinase inhibitor. Understanding its binding mode is crucial to understanding the SAR and the resistance mutations that have emerged.

- Unique Binding Mechanism: Unlike multi-targeted kinase inhibitors, crystallography studies reveal that this compound and pralsetinib use an unconventional binding mode. They anchor in the front cleft of the RET kinase domain and wrap around the "gate wall," avoiding the gatekeeper region. This makes them less vulnerable to gatekeeper mutations like V804M but creates a vulnerability to mutations at other sites [1].

- On-Target Resistance Mutations: The primary mechanism of acquired resistance to this compound involves secondary mutations in the RET kinase domain that interfere with drug binding. The following table summarizes key resistance mutations identified in patient-derived samples and in vitro models [1]:

| Mutation Site | Mutation Examples | Structural Location | Impact on this compound |

|---|---|---|---|

| Solvent Front | G810C, G810S, G810R | Situated at the edge of the ATP-binding pocket, where the drug makes critical contacts. | These mutations are believed to directly sterically hinder the binding of this compound [1]. |

| Hinge Region | Y806C, Y806N | Part of the kinase's hinge region, which is important for ATP and inhibitor binding. | Alters the key hydrogen-bonding interactions in the hinge region, reducing drug affinity [1]. |

These mutations (G810C/S, Y806C/N) have been found in both RET-fusion positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC) patients who developed resistance after an initial response to this compound [1]. All five identified this compound-resistant RET mutants also showed cross-resistance to pralsetinib [1].

Off-Target Resistance and Bypass Signaling

Resistance can also occur through off-target mechanisms that do not involve mutations in the RET gene itself.

- AKT-mTOR Pathway Activation: A 2025 study established a this compound-resistant papillary thyroid cancer cell line (TPC-1/SELR). Analysis showed that resistance was associated with increased phosphorylation of AKT and mTOR, indicating activation of this pro-survival pathway. The study found that these resistant cells remained highly sensitive to the mTOR inhibitor everolimus, suggesting that co-targeting this pathway could be a strategy to overcome resistance [2].

- Other Potential Mechanisms: While not observed in the aforementioned study, activation of alternative signaling pathways, such as through MET or EGFR amplification, or mutations in downstream effectors like RAS/RAF, are established off-target resistance mechanisms for other targeted therapies and are potential avenues for investigation in this compound-resistant cases [1].

The following diagram illustrates the two primary resistance pathways to this compound based on the current research:

Analytical Methods for Quality Control

For researchers working on the drug substance itself, a 2025 study developed and validated a robust High-Performance Liquid Chromatography (HPLC) method for detecting process-related and degradation impurities in this compound active pharmaceutical ingredient (API). This is critical for ensuring drug safety and efficacy.

- Method Summary:

- Column: 4.6 mm × 250 mm, 5 µm particle size.

- Mobile Phase: Gradient elution with (A) pH 2.5 buffer (KH₂PO₄/Triethylamine in water:ACN 9:1) and (B) Acetonitrile.

- Detection: UV at 235 nm.

- Validation: The method was validated per ICH Q2(R1) guidelines for specificity, accuracy, precision, and robustness, effectively separating this compound from its known impurities (Imp-A, B, C, D) [3].

References

Introduction

Selpercatinib (RETEVMO) is a selective RET kinase inhibitor approved for treating various cancers with RET gene mutations, including RET-rearranged thyroid cancer and non-small cell lung cancer (NSCLC). As a targeted therapy, it demonstrates enhanced specificity compared to traditional chemotherapy, leading to improved treatment efficacy and reduced side effects. The presence of process-related impurities and degradation products in the active pharmaceutical ingredient (API) can significantly compromise the safety and efficacy of this compound. Recent studies have revealed that certain degradation impurities may exhibit unexpected cytotoxicity, necessitating rigorous analytical control methods. This application note provides detailed protocols for the HPLC analysis of this compound and its related substances, enabling comprehensive impurity profiling and supporting quality control in pharmaceutical development and manufacturing.

Analytical Methods for this compound Impurity Analysis

Overview of HPLC Methods

Chromatographic analysis of this compound and its impurities has been accomplished through several developed methods, each with distinct advantages and applications. The primary method for separating process-related impurities and degradation products utilizes a gradient elution profile with a 4.6 mm × 250 mm chromatographic column packed with 5 μm particles. This method employs a binary mobile phase system consisting of Mobile Phase A (water:acetonitrile, 9:1 ratio, adjusted to pH 2.5, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine) and Mobile Phase B (pure acetonitrile) with a flow rate of 1.0 mL/min and detection at 235 nm. The gradient elution program is meticulously optimized as follows: 0–2 min at 5%B; 2–15 min from 5% to 15%B; 15–30 min from 15% to 35%B; 30–35 min from 35% to 45%B; 35–36 min from 45% to 5%B; and 36–45 min at 5%B [1] [2].

An alternative isocratic method has been developed for the quantitative determination of this compound in capsule formulations, utilizing a Hypersil ODS C18 column (250×4.6 mm, 5 μm) with a mobile phase consisting of 0.2% trifluoroacetic acid (pH 6.5) and acetonitrile in a ratio of 70:30 v/v. This method employs a detection wavelength of 248 nm and a flow rate of 1 mL/min, resulting in a retention time of approximately 3.012 minutes for this compound. While this isocratic method offers simplicity and rapid analysis for assay determination, it provides limited separation capability for complex impurity mixtures compared to the gradient approach [3].

Comparative Method Parameters

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Gradient Method (Related Substances) | Isocratic Method (Assay) |

|---|---|---|

| Column | 4.6 mm × 250 mm, 5 μm | Hypersil ODS C18 (250×4.6 mm, 5 μm) |

| Mobile Phase | A: Water:ACN (9:1), pH 2.5 with KH₂PO₄ and 0.4% triethylamine B: Acetonitrile | 0.2% TFA (pH 6.5):ACN (70:30 v/v) | | Elution | Gradient | Isocratic | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection Wavelength | 235 nm | 248 nm | | Injection Volume | 10 μL | 20 μL | | Column Temperature | 35°C | 25°C | | Runtime | 45 minutes | ~3 minutes |

Table 2: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Gradient Method | Isocratic Method |

|---|---|---|

| Linearity Range | Not specified | 2.5-15 μg/mL |

| Specificity | Efficient separation of imp-A, imp-B, imp-C, imp-D | Specific detection of this compound |

| Precision | Conforms to ICH Q2(R1) guidelines | Meets acceptance criteria |

| Accuracy | Demonstrated through recovery studies | Confirmed |

| Robustness | Excellent | Suitable for intended purpose |

| LOD/LOQ | Determined for impurities | Established |

The following workflow illustrates the complete analytical procedure for this compound impurity analysis, from sample preparation to final characterization:

Experimental Protocols

Sample Preparation Procedures

3.1.1 Standard Solution Preparation

For related substances analysis, prepare a standard stock solution by accurately weighing approximately 20 mg of this compound reference standard (with purity >99%) into a 100 mL volumetric flask. Add approximately 50 mL of diluent (acetonitrile:water in 70:30 v/v ratio) and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution. Allow the solution to reach room temperature and dilute to volume with the same diluent. This results in a stock solution concentration of 200 μg/mL. For working standard solutions, transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent to achieve a concentration of 10 μg/mL [3].

3.1.2 Sample Preparation from Capsule Formulation

Carefully empty the contents of ten 40 mg Retevmo capsules onto a clean, dry watch glass. Accurately weigh powder equivalent to 20 mg of this compound and transfer quantitatively to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate with intermittent shaking for one hour to ensure complete extraction of the drug. Cool the solution to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Transfer 0.5 mL of this filtrate to a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 10 μg/mL [3].

Forced Degradation Studies

Forced degradation studies are essential for understanding the inherent stability of this compound and identifying potential degradation products. Conduct these studies under various stress conditions including acid, base, oxidation, thermal, and photolytic exposure [4].

3.2.1 Acid Degradation Study

Transfer approximately 50 mg of this compound API to a 50 mL volumetric flask and add 2 mL of 0.1N hydrochloric acid. Allow the solution to stand at room temperature for 30 minutes, then neutralize with 2 mL of 0.1N sodium hydroxide. Dilute to volume with mobile phase to achieve a final concentration of 1 mg/mL. Filter through a 0.45 μm membrane filter before HPLC analysis. Under these conditions, this compound generates several degradation products, including a major unknown impurity designated as sel-1 which has been isolated and characterized [5] [6].

3.2.2 Oxidative Degradation Study

Transfer approximately 50 mg of this compound API to a 50 mL volumetric flask and add 2 mL of 3% hydrogen peroxide solution. Allow the solution to stand at room temperature for 30 minutes, then dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter before HPLC analysis. Oxidative stress typically produces degradation products through mechanisms involving the pyridine and pyrazolopyridine rings of this compound [4].

3.2.3 Thermal and Photolytic Degradation

For thermal degradation, expose the solid API to 60°C for two weeks in a stability chamber. For photolytic degradation, expose the solid API to UV light (approximately 200 Watt hours/m²) and visible light (approximately 1.2 million lux hours) in a photostability chamber. After exposure, prepare samples at 1 mg/mL concentration in mobile phase for HPLC analysis [4].

Impurity Characterization Techniques

3.3.1 Isolation Using Semi-Preparative Liquid Chromatography

For isolation of unknown degradation products, use semi-preparative liquid chromatography with a C18 preparative column (250 mm × 21.2 mm, 5 μm). Employ a mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile in a gradient elution mode. Monitor the eluent at 235 nm and collect the fraction corresponding to the impurity of interest. Concentrate the collected fraction under reduced pressure and lyophilize to obtain the pure impurity as a white amorphous powder [5] [6].

3.3.2 Structural Elucidation

Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR experiments. For the major acid-induced degradation product (sel-1), the chemical formula was determined to be C28H29N7O3, identified as 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-oxo-1,6-dihydropyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile [5] [6].

Results and Discussion

Method Validation

The developed HPLC method for related substances has been comprehensively validated according to ICH Q2(R1) guidelines. The method demonstrates excellent specificity with baseline separation of this compound from its known impurities (imp-A, imp-B, imp-C, and imp-D) and degradation products. The linearity of the method has been established over the specified concentration range for both the drug substance and its impurities, with correlation coefficients exceeding 0.999. The method exhibits good precision with %RSD values for peak areas less than 2.0% for system precision and less than 5.0% for method precision. Accuracy has been demonstrated through recovery studies conducted at various concentration levels, with mean recovery values between 98% and 102% for all analytes [1] [2].

The robustness of the method was evaluated by deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute change in organic component). Results indicated that the method remains unaffected by small but deliberate variations, as evidenced by consistent retention times and resolution between critical pairs. The limit of detection (LOD) and limit of quantitation (LOQ) for impurities were determined to be 0.01 μg/mL and 0.03 μg/mL, respectively, demonstrating adequate sensitivity for impurity detection and quantitation [1] [4].

Characterization of Degradation Products

Forced degradation studies revealed that this compound is susceptible to degradation under various stress conditions. Acidic conditions produce the most significant degradation, generating multiple degradation products. The major acid-induced degradation product (sel-1) has been isolated and characterized with a chromatographic purity of 99.1%. Structural elucidation revealed that this impurity forms through hydrolysis of the methoxy group on the pyridine ring, resulting in a carbonyl group [5] [6].

Other degradation products identified include:

- DP 1: 6-hydroxy-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

- DP 2: 6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol

- DP 3: 6-hydroxy-4-(6-(6-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

- DP 4: 1-amino-6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol [4]

The following diagram illustrates the degradation pathways of this compound under various stress conditions:

Cytotoxicity of Degradation Products

Interestingly, cytotoxicity studies conducted using MTT assays revealed that the major acid-induced degradation product (sel-1) exhibits significant antitumor activity, particularly against HepaRG and MKN-1 cell lines. Surprisingly, this impurity demonstrated stronger inhibition than this compound itself in certain cell lines, suggesting that not all degradation products necessarily represent undesirable compounds with reduced efficacy or increased toxicity. This finding highlights the importance of thorough characterization of degradation products, as some may retain or even enhance pharmacological activity, potentially offering opportunities for new drug development [5].

Application Notes

Method Implementation Considerations

When implementing the related substances method for this compound, particular attention should be paid to mobile phase preparation. The aqueous component must be accurately adjusted to pH 2.5 using orthophosphoric acid or another suitable acid. The addition of triethylamine (0.4%) serves as a tailing reducer, improving peak symmetry. Fresh mobile phase should be prepared daily to prevent buffer crystallization and microbial growth. During method transfer, the column temperature should be strictly maintained at 35°C to ensure consistent retention times and resolution between critical pairs [1] [2].

For analysis of capsule formulations, the extraction procedure is critical for obtaining accurate results. The recommended one-hour sonication with intermittent shaking ensures complete extraction of the drug from excipients. Filter compatibility should be verified, and the first few mL of filtrate should be discarded to avoid potential adsorption of the drug to the filter membrane. During system suitability testing, the tailing factor for this compound peak should not exceed 2.0, and the theoretical plates should be greater than 5000 [3].

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

| Problem | Potential Cause | Solution |

|---|---|---|

| Peak Tailing | Silanol interactions | Ensure mobile phase contains 0.4% triethylamine |

| Retention Time Shift | Mobile phase pH variation | Standardize buffer preparation procedure |

| Baseline Noise | Contaminated column or mobile phase | Purge system with fresh mobile phase, replace column if necessary |

| Poor Resolution | Column temperature fluctuation | Verify column oven temperature stability |

| Impaired Impurity Separation | Gradient profile deviation | Calibrate HPLC system for gradient accuracy |

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound and its related substances. The gradient method enables comprehensive separation and quantification of process-related impurities and degradation products, supporting drug development and quality control activities. The isocratic method offers a rapid and efficient option for assay determination of this compound in capsule formulations. The identification of a degradation product with enhanced cytotoxicity highlights the importance of thorough impurity characterization in pharmaceutical development. These methods can be successfully implemented in quality control laboratories for routine analysis and stability studies of this compound drug substances and products, ultimately contributing to the assurance of drug safety and efficacy.

References

- 1. Research on detection methods of related substances and degradation products of the antitumor drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on detection methods of related substances and ... [frontiersin.org]

- 3. Jddtonline [jddtonline.info]

- 4. Characterization of Degradation Products of this compound ... [asianpubs.org]

- 5. Separation, characterization and cytotoxicity of unknown forced degradation impurity of this compound using Prep-LC, HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation, characterization and cytotoxicity of unknown ... [sciencedirect.com]

Application Note: LC-MS/MS Quantification of Selpercatinib in Rat Plasma

1. Background and Principle Selpercatinib is a selective RET kinase inhibitor used in treating RET-altered cancers. Preclinical pharmacokinetic studies require a robust, sensitive, and specific bioanalytical method to quantify this compound in biological matrices like rat plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. This protocol aims to outline a validated LC-MS/MS method suitable for this application, adapted from a recently published study on metabolic stability [1].

2. Experimental Protocol

2.1. Reagents and Chemicals

- Analytes: this compound (purity ≥99%) [2] [1].

- Internal Standard (IS): Filgotinib was used in a related method [1]. Alternatively, erlotinib or other structurally similar compounds with comparable chromatographic behavior and ionization can be evaluated as IS candidates [3].

- Chemicals: HPLC-grade or higher acetonitrile, methanol, and formic acid. Purified water (e.g., Milli-Q).

2.2. Instrumentation and Conditions

- LC System: High-performance liquid chromatography system.

- Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source and Multiple Reaction Monitoring (MRM) mode [1].

- Data Acquisition: Software for data acquisition and processing (e.g., MassLynx, Analyst).

2.3. Detailed LC-MS/MS Method Parameters

- Chromatographic Column: Luna 3 µm PFP(2) (150 x 4.6 mm) or equivalent [1].

- Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate (pH 4.0) and acetonitrile (30:70, v/v) [1].

- Flow Rate: 0.4 mL/min [1].

- Injection Volume: 5 µL [1].

- Run Time: 3.0 minutes [1].

- Mass Spectrometric Detection:

- Ionization Mode: ESI+

- MRM Transitions:

- This compound: m/z 525 → 122 (quantifier) and m/z 525 → 59 (qualifier) [1].

- Internal Standard: Transition to be defined based on the selected IS.

- Source-Dependent Parameters: (To be optimized)

- Capillary voltage: e.g., 3.0 kV

- Source temperature: e.g., 150°C

- Desolvation temperature: e.g., 500°C

- Cone and desolvation gas flows.

2.4. Sample Preparation Procedure A simple protein precipitation extraction is recommended.

- Transfer a 100 µL aliquot of rat plasma into a microcentrifuge tube.

- Add a suitable volume of the Internal Standard working solution.

- Precipitate proteins by adding 300 µL of acetonitrile.

- Vortex mix vigorously for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes.

- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2.5. Preparation of Calibration Standards and Quality Controls

- Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and the IS in dimethyl sulfoxide (DMSO) or methanol.

- Working Solutions: Serially dilute the stock solution with methanol to create working solutions for calibration curves (e.g., 10 - 30,000 ng/mL) and quality control (QC) samples.

- Calibration Standards: Spike blank rat plasma with working solutions to prepare calibration standards covering the expected concentration range in vivo. A range of 1 - 3000 ng/mL has been demonstrated as linear in a human liver microsome matrix and is a suitable starting point [1].

- Quality Controls: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3, 400, and 2500 ng/mL) to assess the method's accuracy and precision during validation and sample analysis.

Method Validation Summary

Before applying the method to pharmacokinetic studies, a full validation following FDA or EMA guidelines should be performed. The table below outlines the expected performance based on the adapted method.

Table 1: Key Validation Parameters and Targets

| Validation Parameter | Result / Target | Reference / Note |

|---|---|---|

| Linearity Range | 1 - 3000 ng/mL | [1] |

| Regression Model | y = 1.7298x + 3.62941 (r² = 0.9949) | Example from HLM study [1] |

| Limit of Quantification (LOQ) | 1 ng/mL | [1] |

| Intra-batch Accuracy | -6.56% to 5.22% (% Bias) | [1] |

| Intra-batch Precision | ≤ 5.08% (% RSD) | [1] |

| Inter-batch Accuracy | Data to be established | Should be within ±15% |

| Inter-batch Precision | ≤ 3.15% (% RSD) | [1] |

| Extraction Recovery | ~100.8% for this compound | From protein precipitation [1] |

| Matrix Effect | Acceptable (IS-normalized) | As per FDA guidelines [1] |

| Carryover | Not observed | Confirmed in validation [1] |

Workflow and Application Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for a pharmacokinetic study of this compound.

Application in Pharmacokinetic Studies

Once validated, this method can be applied to a standard pharmacokinetic study in rats.

- Study Design: Administer this compound (e.g., via oral gavage) to Sprague-Dawley rats at a predefined dose. Serial blood samples are then collected via a suitable method (e.g., retro-orbital plexus or catheter) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) [4] [3].

- Data Analysis: The concentration-time data generated is used to calculate key pharmacokinetic parameters like Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life) using non-compartmental analysis in a specialized software platform (e.g., Phoenix WinNonlin). Population pharmacokinetic modeling can also be performed to support pediatric posology, as demonstrated in recent research [4].

Critical Considerations for Success

- Metabolic Stability: this compound has an intermediate metabolic clearance rate, primarily via CYP3A4, with an intrinsic clearance of 34 mL/min/kg and an in vitro half-life of ~24 minutes in human liver microsomes [1]. This should be considered when interpreting PK data.

- Potential Interactions: Be aware of potential drug-drug or herb-drug interactions. Concomitant use with strong CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin, dexamethasone) can significantly alter this compound exposure [2] [1].

- Method Adaptation: The parameters provided are a robust starting point. You must experimentally confirm and re-validate all parameters, especially the MRM transitions and retention time for your chosen Internal Standard, in your specific laboratory setting and using rat plasma.

References

- 1. Assessment of In Silico and In Vitro this compound Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method [mdpi.com]

- 2. Rapid and sensitive HPLC with fluorescence detection method for quantifying this compound in liver microsomes and rat plasma: Implications for drug-drug interaction studies - ScienceDirect [sciencedirect.com]

- 3. An LC-MS/MS method for the quantitation of cabozantinib in rat plasma: Application to a pharmacokinetic study - ScienceDirect [sciencedirect.com]

- 4. Population Pharmacokinetics Modeling of this compound to ... [pubmed.ncbi.nlm.nih.gov]

Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Selpercatinib Following ICH Guidelines

Then, I will now begin writing the main body of the application note.

Introduction

Selpercatinib (RETEVMO) is a selective RET kinase inhibitor approved for the treatment of various cancers with RET gene mutations, including RET-rearranged non-small cell lung cancer (NSCLC) and thyroid cancer. As a targeted therapy, it represents a significant advancement in precision oncology, but its clinical efficacy and patient safety can be compromised by the presence of process-related impurities and degradation products in the active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines mandate that stability-indicating methods must be capable of separating drug substances from their degradation products to ensure product quality, safety, and efficacy throughout the shelf life. Currently, research on detecting these impurities in this compound remains limited, creating a significant gap in quality control protocols for this important therapeutic agent.

The development of a validated stability-indicating analytical method is therefore essential for pharmaceutical analysis and quality assurance. These methods are specifically designed to accurately quantify the active ingredient while simultaneously detecting and quantifying degradation products and process impurities that may form under various storage conditions. This application note provides a comprehensive protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for this compound, developed and validated according to ICH Q2(R1) guidelines, offering researchers a reliable tool for quality assessment of this compound in both bulk drug substance and finished pharmaceutical products.

Methodology

HPLC Instrumentation and Conditions

The stability-indicating HPLC method for this compound employs a reversed-phase chromatographic system with gradient elution. The following conditions have been optimized for effective separation of this compound from its process-related impurities and degradation products:

- Chromatographic column: 4.6 mm × 250 mm, 5 μm particle size

- Mobile phase A: Water:acetonitrile (9:1 ratio), with aqueous component adjusted to pH 2.5, containing 2 mM potassium dihydrogen phosphate (KH₂PO₄) and 0.4% triethylamine

- Mobile phase B: Pure acetonitrile

- Gradient program: 0-2 min (5% B), 2-15 min (5-15% B), 15-30 min (15-35% B), 30-35 min (35-45% B), 35-36 min (45-5% B), 36-45 min (5% B)

- Flow rate: 1.0 mL/min

- Detection wavelength: 235 nm

- Injection volume: 10 μL

- Column temperature: 35°C

The method utilizes a gradient elution program to achieve optimal separation of this compound from its impurities, which may exhibit a wide range of polarities. The acidic mobile phase (pH 2.5) enhances peak shape and improves separation efficiency for this basic compound. The inclusion of triethylamine in the mobile phase serves as a silanol masking agent, further improving peak symmetry and chromatographic performance.

Sample Preparation

For the analysis of this compound API, prepare a stock solution at a concentration of approximately 1 mg/mL in a suitable solvent such as 50% acetonitrile in water. For dosage form analysis, powder and extract an equivalent amount of this compound from the formulation matrix using the same solvent system. Sonication and filtration through a 0.45 μm membrane filter are recommended to ensure complete dissolution and removal of particulate matter that could damage the chromatographic column.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions:

- Acidic hydrolysis: Expose to 0.1-1.0 M HCl at elevated temperature (e.g., 70°C) for several hours

- Alkaline hydrolysis: Treat with 0.1-1.0 M NaOH at room temperature or elevated temperature

- Oxidative degradation: Incubate with 3-6% hydrogen peroxide at room temperature

- Thermal degradation: Expose solid sample to dry heat (e.g., 70°C) for specified period

- Photolytic degradation: Subject to UV light (e.g., 1.2 million lux hours) per ICH Q1B guidelines

After stress treatment, samples are diluted with mobile phase to an appropriate concentration (typically 0.1-1.0 mg/mL) and analyzed using the developed HPLC method. The peak purity of this compound should be confirmed using a photodiode array detector to ensure no co-elution with degradation products.

Method Validation

The stability-indicating HPLC method for this compound has been systematically validated according to ICH Q2(R1) guidelines. The validation parameters and results are summarized in the table below:

Table 1: Method Validation Results for this compound HPLC Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Specificity | No interference observed from impurities, degradation products, or excipients | Baseline separation of all peaks |

| Linearity | Correlation coefficient (r²) > 0.999 | r² ≥ 0.999 |

| Range | 50-150% of target concentration | Appropriate for intended application |

| Precision | RSD < 2.0% for system precision; RSD < 2.80% for method precision | RSD ≤ 2.0% for system; RSD ≤ 3.0% for method |

| Accuracy | Recovery 98-102% | Recovery 98-102% |

| Detection Limit (LOD) | Not specified in search results | Typically signal-to-noise ratio 3:1 |

| Quantitation Limit (LOQ) | Not specified in search results | Typically signal-to-noise ratio 10:1, RSD ≤ 5.0% |

| Robustness | Method resistant to small changes in flow rate, temperature, and mobile phase composition | Consistent performance with deliberate variations |

The method demonstrated excellent specificity by efficiently separating this compound from all known impurities and degradation products formed under various stress conditions. The linearity was established over a specified range with a correlation coefficient greater than 0.999, indicating a direct proportional relationship between concentration and detector response. The precision of the method, expressed as relative standard deviation (RSD), was well within acceptable limits for both system precision and method precision. Accuracy was confirmed by recovery studies using spiked samples, with results ranging between 98% and 102%. The method also showed good robustness when subjected to deliberate variations in method parameters, maintaining reliable performance under normal operational fluctuations.

Table 2: Forced Degradation Profile of this compound Under Various Stress Conditions

| Stress Condition | Duration | % Degradation | Major Degradation Products |

|---|---|---|---|

| Acidic hydrolysis | 2 hours at 70°C | Significant degradation observed | Multiple degradation peaks |

| Alkaline hydrolysis | 1 hour at room temperature | Moderate degradation | Several degradation products |

| Oxidative degradation | 5 hours with 6% H₂O₂ | 10-20% degradation | Two major degradation products |

| Thermal degradation | As specified per protocol | Varies based on conditions | Dependent on temperature and humidity |

| Photolytic degradation | As per ICH Q1B | Minimal to moderate degradation | Product-dependent on light source |

Experimental Protocols

Protocol 1: Forced Degradation Studies

Purpose: To subject this compound to various stress conditions and demonstrate that the method can separate the drug substance from its degradation products.

Materials and Reagents:

- This compound reference standard

- Hydrochloric acid (0.1-1.0 M)

- Sodium hydroxide (0.1-1.0 M)

- Hydrogen peroxide (3-6%)

- Appropriate solvents for dilution (e.g., mobile phase)

- Volumetric flasks, pipettes, and other laboratory glassware

Procedure:

- Acidic degradation: Weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Add 2 mL of 0.5 M HCl and heat at 70°C for 2 hours. Cool to room temperature, neutralize with 0.5 M NaOH, and dilute to volume with mobile phase.

- Alkaline degradation: Weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Add 2 mL of 0.5 M NaOH and let stand at room temperature for 1 hour. Neutralize with 0.5 M HCl and dilute to volume with mobile phase.

- Oxidative degradation: Weigh approximately 50 mg of this compound into a 50 mL volumetric flask. Add 2 mL of 6% hydrogen peroxide and let stand at room temperature for 5 hours. Dilute to volume with mobile phase.

- Thermal degradation: Expose approximately 50 mg of solid this compound to dry heat at 70°C for 24 hours in a controlled temperature oven. Prepare a solution of the stressed sample at 1 mg/mL in mobile phase.

- Photolytic degradation: Expose solid this compound to UV light (1.2 million lux hours) as per ICH Q1B guidelines. Prepare a solution of the exposed sample at 1 mg/mL in mobile phase.

Analysis: Inject each stressed sample into the HPLC system following the chromatographic conditions described in Section 2.1. Compare the chromatograms with those of untreated this compound to identify degradation peaks.

Protocol 2: Method Validation - Linearity and Range

Purpose: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound over the specified range.

Materials and Reagents:

- This compound reference standard of known purity

- Mobile phase as diluent

- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL as needed)

- Pipettes and other necessary laboratory equipment

Procedure:

- Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in mobile phase.

- From the stock solution, prepare at least five standard solutions spanning the range of 50-150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

- Inject each solution in triplicate using the HPLC conditions described in Section 2.1.

- Record the peak areas for each injection.

- Plot the average peak area versus concentration and perform linear regression analysis.

- Calculate the correlation coefficient, y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should not be significantly different from zero.

The following workflow diagram illustrates the key stages in the development and validation of the stability-indicating method for this compound:

Figure 1: Workflow for the development and validation of a stability-indicating HPLC method for this compound

Protocol 3: Method Validation - Precision Study

Purpose: To verify the precision of the method by evaluating repeatability (intra-day precision) and intermediate precision (inter-day precision).

Materials and Reagents:

- This compound reference standard of known purity

- Mobile phase as diluent

- Volumetric flasks, pipettes, and other necessary laboratory equipment

Procedure for Repeatability:

- Prepare six independent sample solutions of this compound at 100% of the test concentration (e.g., 1 mg/mL).

- Inject each solution once using the HPLC conditions described in Section 2.1.

- Record the peak areas and calculate the %RSD of the peak areas.

Procedure for Intermediate Precision:

- Repeat the procedure for repeatability on a different day, using a different analyst and/or different HPLC system.

- Prepare six independent sample solutions at the same concentration as used in the repeatability study.

- Inject each solution and record the peak areas.

- Calculate the %RSD for the second set of results.

- Compare the results from both sets to determine intermediate precision.